2-Fluoro-6-hydroxybenzoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

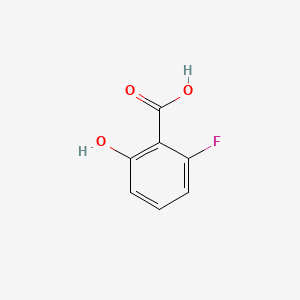

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-6-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEKGWWLVKXZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343035 | |

| Record name | 2-Fluoro-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67531-86-6 | |

| Record name | 2-Fluoro-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUORO-6-HYDROXYBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-hydroxybenzoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental protocols related to 2-Fluoro-6-hydroxybenzoic acid (also known as 6-Fluorosalicylic acid). This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2]

Chemical Structure and Properties

This compound is a derivative of benzoic acid with a fluorine atom and a hydroxyl group substituted at positions 2 and 6, respectively. The presence of these functional groups significantly influences its chemical reactivity and physical properties.

Structure:

Caption: Molecular structure of this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| Synonyms | 6-Fluorosalicylic acid | |

| CAS Number | 67531-86-6 | |

| Molecular Formula | C₇H₅FO₃ | [3] |

| Molecular Weight | 156.11 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 159-163 °C | |

| pKa | Data not available in searched literature. Computational prediction may be possible.[4][5] | |

| Solubility | Data not available in searched literature. Expected to be slightly soluble in water and soluble in organic solvents like ethanol (B145695) and acetone. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons (3H) with complex splitting patterns due to H-H and H-F coupling. A broad singlet for the carboxylic acid proton (>10 ppm) and a singlet for the hydroxyl proton.[6][7] |

| ¹³C NMR | Signals for seven distinct carbon atoms, including the carboxyl carbon (~170 ppm) and aromatic carbons, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF).[8][9] |

| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (2500-3300), another O-H stretch from the phenol, C=O stretch (~1700), C-F stretch, and aromatic C=C and C-H bands. |

| Mass Spec. (EI) | Molecular ion peak (m/z = 156). Fragmentation pattern likely to involve loss of H₂O, CO, and COOH.[10][11] |

Experimental Protocols

Synthesis from 2,6-Difluorobenzonitrile

A common synthetic route to this compound involves the hydrolysis of 2,6-difluorobenzonitrile.[12][13]

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a pressure vessel, combine 2,6-difluorobenzonitrile, sodium hydroxide, and water. A typical molar ratio is 1:3:10 (2,6-difluorobenzonitrile:NaOH:water).[12]

-

Reaction: Heat the mixture to approximately 150°C under a pressure of about 0.25 MPa.[12][13] Maintain these conditions for several hours to ensure complete hydrolysis.

-

Work-up: After cooling the reaction mixture to room temperature, slowly add an aqueous solution of a strong acid (e.g., 10% sulfuric acid or hydrochloric acid) with stirring until the pH of the solution reaches 1-3.[12][13]

-

Isolation: A solid precipitate of this compound will form. Collect the solid by vacuum filtration.

-

Washing: Wash the collected solid with cold deionized water to remove any remaining salts and impurities.

-

Drying: Dry the crude product, for instance, in a vacuum oven.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.[2][14][15]

Detailed Methodology:

-

Solvent Selection: A mixture of ethanol and water (e.g., 2:1 by volume) or toluene (B28343) can be used as the recrystallization solvent.[12][13]

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent system.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collection: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum to obtain pure this compound.

Spectroscopic Analysis Protocols

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[16]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[16] For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

3.3.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

-

Analysis: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.[11]

Biological Activity and Applications

Hydroxybenzoic acid derivatives are known to possess a range of biological activities. While specific signaling pathways for this compound are not well-documented in the available literature, related compounds have shown various effects. It is a useful intermediate in the synthesis of pharmaceuticals and pesticides.[1][2] For instance, it has been used in the synthesis of inhibitors of hepatitis C virus polymerase and 5-lipoxygenase.

Safety and Handling

This compound is classified as an acute toxicant if swallowed and can cause serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[17]

Disclaimer: This document is intended for informational purposes for a technical audience and should not be used as a substitute for professional laboratory guidance and safety protocols. All experiments should be conducted with appropriate safety measures in a controlled laboratory setting.

References

- 1. This compound CAS 67531-86-6 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 2. mt.com [mt.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.pdx.edu [web.pdx.edu]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN106336352A - Synthesis method of 6-fluorosalicylic acid - Google Patents [patents.google.com]

- 13. CN102320960A - Preparation method of 6-fluoro salicylic acid - Google Patents [patents.google.com]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. rsc.org [rsc.org]

- 17. echemi.com [echemi.com]

Synthesis of 2-Fluoro-6-hydroxybenzoic Acid from o-Fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Fluoro-6-hydroxybenzoic acid, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from o-fluorophenol. The core of this synthesis is the Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols. While a direct, detailed protocol for the carboxylation of o-fluorophenol is not extensively documented in publicly available literature, this guide provides a comprehensive methodology based on the fundamental principles of the Kolbe-Schmitt reaction and analogous syntheses of fluorinated salicylic (B10762653) acids.

Reaction Principle: The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a chemical process that introduces a carboxyl group onto an aromatic ring of a phenol.[1] The reaction typically involves the following key steps:

-

Phenoxide Formation: The phenolic hydroxyl group is deprotonated by a strong base, usually an alkali hydroxide (B78521), to form a more nucleophilic phenoxide ion.

-

Electrophilic Attack: The phenoxide ion then acts as a nucleophile, attacking carbon dioxide, which serves as the electrophile.

-

Carboxylation: This results in the formation of a carboxylate salt.

-

Acidification: Subsequent acidification of the reaction mixture protonates the carboxylate and phenoxide groups, yielding the final hydroxybenzoic acid.

The regioselectivity of the carboxylation (ortho vs. para) is influenced by factors such as the nature of the alkali metal cation and the reaction temperature.[2] For the synthesis of salicylic acid derivatives, sodium phenoxides are typically favored to promote ortho-carboxylation.

Experimental Protocol

This protocol is a proposed methodology for the synthesis of this compound from o-fluorophenol via the Kolbe-Schmitt reaction.

Materials:

-

o-Fluorophenol (C₆H₅FO)

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO₂), high purity

-

Hydrochloric acid (HCl), concentrated

-

Toluene

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Activated carbon

Equipment:

-

High-pressure autoclave

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Mechanical stirrer

-

Buchner funnel and flask

-

Standard laboratory glassware

-

pH meter or pH paper

Step 1: Preparation of Sodium o-Fluorophenoxide

-

In a round-bottom flask, dissolve a specific molar equivalent of o-fluorophenol in a minimal amount of a suitable solvent like ethanol (B145695) or water.

-

Slowly add an equimolar amount of sodium hydroxide, either as a solid or a concentrated aqueous solution, while stirring. The reaction is exothermic, so cooling may be necessary to maintain a controlled temperature.

-

The formation of the sodium o-fluorophenoxide salt will be observed.

-

It is crucial to have a dry phenoxide for the subsequent step. If water was used as a solvent, it must be removed under reduced pressure. The resulting solid should be a fine, dry powder.

Step 2: Carboxylation in Autoclave

-

Transfer the dry sodium o-fluorophenoxide into a high-pressure autoclave.

-

Seal the autoclave and purge it with nitrogen or argon to remove any residual air and moisture.

-

Pressurize the autoclave with high-purity carbon dioxide. A pressure of 0.25 MPa is a suggested starting point, based on analogous reactions.[3]

-

Heat the autoclave to a temperature of approximately 150°C.[3]

-

Maintain these conditions with continuous stirring for several hours. The reaction progress can be monitored by taking aliquots (if the setup allows) and analyzing them by techniques like TLC or HPLC.

Step 3: Work-up and Purification

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.

-

Dissolve the solid product from the autoclave in hot water.

-

Transfer the aqueous solution to a beaker and, while stirring, slowly add concentrated hydrochloric acid to adjust the pH to 2-3.[4] This will cause the this compound to precipitate out of the solution as a solid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold water to remove any inorganic salts and residual acid.

-

For further purification, recrystallization is recommended. Toluene is a suitable solvent for this purpose.[4] Dissolve the crude product in a minimal amount of hot toluene, add a small amount of activated carbon to remove colored impurities, and hot filter the solution.

-

Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization of the pure this compound.

-

Collect the purified crystals by vacuum filtration and dry them under vacuum.

Quantitative Data

| Property | Value |

| CAS Number | 67531-86-6 |

| Molecular Formula | C₇H₅FO₃ |

| Molecular Weight | 156.11 g/mol |

| Appearance | White to yellow powder |

| Melting Point | 159-163 °C |

| Purity (typical) | ≥98.0% |

Visualizations

Reaction Pathway

The following diagram illustrates the key steps in the synthesis of this compound from o-fluorophenol.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The logical flow of the experimental procedure is depicted in the diagram below.

Caption: Experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from o-fluorophenol is achievable through the Kolbe-Schmitt reaction. This guide provides a robust framework for its synthesis, including a detailed experimental protocol, key reaction parameters, and purification methods. The provided diagrams offer a clear visualization of the reaction pathway and experimental workflow, aiding researchers in the successful preparation of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve high yields and purity.

References

- 1. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]

- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 3. CN106336352A - Synthesis method of 6-fluorosalicylic acid - Google Patents [patents.google.com]

- 4. CN102320960A - Preparation method of 6-fluoro salicylic acid - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Fluoro-6-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-6-hydroxybenzoic acid (also known as 6-Fluorosalicylic acid), a valuable intermediate in pharmaceutical and agrochemical synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies used for their acquisition, to support researchers in compound characterization and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.45 | t | ~8.5 | H-4 |

| ~6.90 | d | ~8.5 | H-5 |

| ~6.80 | d | ~8.0 | H-3 |

| ~13.5 (broad) | s | - | -COOH |

| ~10.5 (broad) | s | - | -OH |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | C=O (Carboxylic acid) |

| ~160.0 (d, ¹JCF ≈ 240 Hz) | C-2 |

| ~158.0 | C-6 |

| ~133.0 | C-4 |

| ~115.0 | C-5 |

| ~112.0 (d, ²JCF ≈ 20 Hz) | C-1 |

| ~110.0 | C-3 |

Note: The exact chemical shifts for ¹³C NMR are predicted based on established substituent effects and data from similar compounds, as a publicly available, fully assigned spectrum was not found in the literature search. The coupling constant for C-2 is an expected value for a direct C-F bond, and the coupling for C-1 is an expected two-bond coupling.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (Carboxylic acid and Phenol) |

| ~1650 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Carboxylic acid/Phenol) |

| ~1100 | Medium | C-F stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 156 | ~100 | [M]⁺ (Molecular Ion) |

| 139 | Moderate | [M-OH]⁺ |

| 111 | Moderate | [M-COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent, typically DMSO-d₆ (0.5-0.7 mL), and transferred to a 5 mm NMR tube. The use of DMSO-d₆ allows for the observation of the exchangeable protons of the carboxylic acid and hydroxyl groups.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. The spectral width is set to appropriately cover the aromatic and acidic proton regions. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. The spectral width is set to encompass the carbonyl and aromatic carbon regions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum of solid this compound is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

A background spectrum of the clean ATR crystal (e.g., diamond) is collected.

-

A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured.

-

The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

-

A small amount of the sample is introduced into the ion source, either via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is ionized using a standard electron energy of 70 eV.

-

The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The mass-to-charge ratio (m/z) and relative abundance of each ion are recorded to generate the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

The Versatility of 2-Fluoro-6-hydroxybenzoic Acid: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-hydroxybenzoic acid, a halogenated derivative of salicylic (B10762653) acid, has emerged as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a hydroxyl group ortho to a carboxylic acid, imparts distinct chemical properties that are highly advantageous for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the reactivity and synthetic applications of this compound, with a focus on its utility in the development of pharmaceutically relevant compounds. Detailed experimental protocols, tabulated quantitative data, and visual representations of reaction workflows and biological signaling pathways are presented to serve as a comprehensive resource for researchers in the field.

The presence of the fluorine atom significantly influences the molecule's electronic properties, enhancing the acidity of both the carboxylic acid and the phenolic hydroxyl group. This heightened acidity can be strategically exploited in various chemical transformations. Furthermore, the fluorine substituent can improve the metabolic stability and pharmacokinetic profile of target molecules, a desirable attribute in drug discovery. This guide will delve into key reactions such as O-alkylation, esterification, and conversion to more complex scaffolds, providing a foundation for the rational design and synthesis of novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 67531-86-6 |

| Molecular Formula | C₇H₅FO₃ |

| Molecular Weight | 156.11 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 159-163 °C |

| Purity | ≥97% |

Core Synthetic Transformations and Experimental Protocols

This compound serves as a versatile precursor for a variety of synthetic transformations. The following sections detail the experimental protocols for key reactions, providing a step-by-step methodology for its derivatization.

O-Alkylation: Synthesis of 2-(Benzyloxy)-6-fluorobenzoic acid

The phenolic hydroxyl group of this compound can be readily alkylated to introduce a variety of substituents. Benzylation is a common strategy to protect the hydroxyl group or to introduce a benzyl (B1604629) moiety as a key structural element.

Experimental Protocol:

-

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add anhydrous potassium carbonate (2.5 equivalents) to the solution and stir the suspension at room temperature.

-

Add benzyl bromide (1.2 equivalents) dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent in vacuo.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to yield 2-(benzyloxy)-6-fluorobenzoic acid.

-

Quantitative Data (Representative):

| Reactant | Molar Eq. | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |

| This compound | 1.0 | DMF | K₂CO₃ (2.5 eq) | 12-24 | RT | >85 |

| Benzyl bromide | 1.2 |

Spectroscopic Data (Predicted for 2-(Benzyloxy)-6-fluorobenzoic acid):

| Type | Data |

| ¹H NMR | Signals corresponding to the aromatic protons of both rings, a singlet for the benzylic CH₂ group, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carboxyl carbon, the aromatic carbons (with C-F couplings), and the benzylic carbon. |

| IR (cm⁻¹) | Characteristic absorptions for the O-H of the carboxylic acid, C=O stretching, and C-F stretching. |

Reduction to Aldehyde: Synthesis of 2-(Benzyloxy)-6-fluorobenzaldehyde (B8678054)

The carboxylic acid functionality of the O-benzylated derivative can be selectively reduced to an aldehyde, a versatile functional group for further synthetic elaborations such as Wittig reactions or reductive aminations. A common method involves the conversion of the carboxylic acid to an acid chloride followed by a Rosenmund reduction or reduction with a milder reducing agent.

Experimental Protocol (Two-step procedure):

-

Step 1: Formation of the Acyl Chloride

-

To a solution of 2-(benzyloxy)-6-fluorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-(benzyloxy)-6-fluorobenzoyl chloride.

-

-

Step 2: Reduction to the Aldehyde

-

Dissolve the crude acyl chloride in a suitable solvent like toluene.

-

Add a poisoned palladium catalyst, such as Pd/BaSO₄ (Lindlar's catalyst).

-

Bubble hydrogen gas through the solution or conduct the reaction under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Filter the catalyst and concentrate the filtrate to obtain the crude 2-(benzyloxy)-6-fluorobenzaldehyde, which can be purified by chromatography.

-

Quantitative Data (Representative):

| Reaction | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Acyl Chloride Formation | Oxalyl Chloride, DMF (cat.) | DCM | 2-4 | 0 to RT | >90 |

| Rosenmund Reduction | H₂, Pd/BaSO₄ | Toluene | 4-8 | RT | 70-85 |

Wittig Reaction: Synthesis of a Fluorinated Stilbene (B7821643) Derivative

The aldehyde group of 2-(benzyloxy)-6-fluorobenzaldehyde is a key handle for carbon-carbon bond formation. The Wittig reaction provides a reliable method for the synthesis of alkenes, such as stilbene derivatives, which are of interest for their potential biological activities.

Experimental Protocol:

-

Materials:

-

2-(Benzyloxy)-6-fluorobenzaldehyde

-

Benzyltriphenylphosphonium (B107652) chloride

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add the strong base (1.1 eq) portion-wise to generate the phosphorus ylide (a color change is typically observed).

-

Stir the ylide solution for 30-60 minutes at 0 °C.

-

In a separate flask, dissolve 2-(benzyloxy)-6-fluorobenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired stilbene derivative.

-

Quantitative Data (Representative):

| Reactant | Molar Eq. | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |

| 2-(Benzyloxy)-6-fluorobenzaldehyde | 1.0 | THF | n-BuLi | 4-12 | 0 to RT | 60-80 |

| Benzyltriphenylphosphonium chloride | 1.1 |

Applications in the Synthesis of Bioactive Molecules

This compound and its derivatives are valuable intermediates in the synthesis of a range of bioactive molecules, including enzyme inhibitors for the treatment of cancer and inflammatory diseases.

Synthesis of EGFR Inhibitors

A derivative of the title compound, 2-fluoro-6-methylbenzoic acid, is utilized in the synthesis of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a key target in oncology, and its inhibition can block signaling pathways that lead to cell proliferation and tumor growth.

EGFR Signaling Pathway

The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[2][3][4]

Synthesis of Avacopan

2-Fluoro-6-methylbenzoic acid is a key building block in the synthesis of Avacopan, a selective C5a receptor (C5aR) antagonist.[1] Avacopan is used in the treatment of ANCA-associated vasculitis, a group of autoimmune diseases characterized by inflammation of small blood vessels.

C5a Receptor Signaling Pathway

The C5a receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response. Its activation by the complement component C5a triggers a cascade of intracellular events leading to inflammation.

Synthetic Workflow Example

The following diagram illustrates a logical workflow for a multi-step synthesis starting from this compound to a fluorinated stilbene derivative, as detailed in the experimental protocols.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique structural and electronic properties provide a robust platform for the synthesis of a wide array of complex molecules, particularly in the realm of medicinal chemistry. The experimental protocols and synthetic workflows detailed in this guide serve as a practical resource for researchers aiming to leverage the synthetic potential of this compound. The ability to readily derivatize its functional groups opens avenues for the creation of novel compounds with tailored biological activities, as exemplified by its role in the synthesis of targeted therapeutics like EGFR inhibitors and C5aR antagonists. As the demand for sophisticated and effective small molecules continues to grow, the importance of key building blocks like this compound in driving innovation in drug discovery and development is undeniable.

References

The Strategic Integration of Fluorinated Benzoic Acid Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological profile of therapeutic agents. Fluorinated benzoic acid derivatives, in particular, represent a versatile and privileged structural motif in the design and development of novel drugs. The unique physicochemical properties of fluorine, when strategically incorporated into the benzoic acid framework, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, leading to compounds with enhanced efficacy, selectivity, and metabolic stability.[1][2][3] This in-depth technical guide provides a comprehensive overview of the biological activities of fluorinated benzoic acid derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to aid researchers in their drug discovery endeavors.

The Physicochemical Impact of Fluorination

The strategic placement of fluorine atoms on the benzoic acid ring can impart several advantageous properties for drug design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer drug half-life and improved bioavailability.[1][2]

-

Binding Affinity and Selectivity: Fluorine's high electronegativity can facilitate favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and selectivity for the target protein.[2][3]

-

Lipophilicity and Permeability: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and biological barriers like the blood-brain barrier.[2][4]

-

pKa Modulation: As a strong electron-withdrawing group, fluorine can lower the pKa of the carboxylic acid moiety, influencing its ionization state at physiological pH. This can affect the molecule's solubility, absorption, and interaction with its biological target.[1][5]

Therapeutic Applications and Biological Activities

Fluorinated benzoic acid derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation and application in various therapeutic areas.

Anti-inflammatory Activity

A significant application of these derivatives is in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Many of these compounds exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[5][6] Some derivatives also modulate the NF-κB signaling pathway, a key regulator of the inflammatory response.[6]

Table 1: In Vitro COX Inhibitory Activity of Fluorinated Benzoic Acid Derivatives and Related Compounds

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib (contains a trifluoromethyl group) | COX-1 | 15 | 300 | [7] |

| COX-2 | 0.05 | [7] | ||

| Valdecoxib | COX-1 | 150 | 30000 | [7] |

| COX-2 | 0.005 | [7] | ||

| Rofecoxib | COX-1 | >100 | >3846 - 5556 | [7] |

| COX-2 | 0.018 - 0.026 | [7] | ||

| Etoricoxib | COX-1 | 116 | 106 | [7] |

| COX-2 | 1.1 | [7] | ||

| 6-ethoxy-4-(4-[18F]fluorophenyl)-3-(4-(methylsulfonyl)phenyl)-2H-pyran-2-one | COX-2 | 0.1 | 2880 | [8] |

| 4-(5-(4-[11C]methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | COX-1 | 2.6 | 0.00127 | [8] |

| COX-2 | 0.008 | [8] | ||

| 4-Chloro-5-(3-fluoro-4-methoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-1H-imidazole | COX-1 | >10 | >2500 | [8] |

| COX-2 | 0.004 | [8] |

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from multiple sources for comparative purposes.

Anticancer Activity

Certain fluorinated benzoic acid derivatives have shown potent anticancer activity by inducing apoptosis (programmed cell death).[1] This is often mediated through the intrinsic pathway, which involves the activation of a cascade of caspase enzymes.[1][9] Inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for pyrimidine (B1678525) biosynthesis in rapidly proliferating cancer cells, is another mechanism by which these compounds exhibit their anticancer effects.[10]

Antimicrobial Activity

Fluorinated benzoic acid derivatives have also been explored as antibacterial and antifungal agents.[10][11] Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[12]

Table 2: Minimum Inhibitory Concentration (MIC) of Fluorobenzoylthiosemicarbazide Derivatives against Gram-Positive Bacteria

| Compound ID | Fluorobenzoyl Position | N4-Aryl Substituent | S. aureus ATCC 25923 MIC (µg/mL) | S. aureus ATCC 6538P MIC (µg/mL) | S. epidermidis ATCC 12228 MIC (µg/mL) | Reference |

| 15a | meta | 3-CF₃ | 3.91 | 7.82 | 15.63 | [13] |

| 15b | meta | 4-CF₃ | 7.82 | 15.63 | 31.25 | [13] |

| 16b | para | 4-CF₃ | 7.82 | 15.63 | 15.63 | [13] |

| 7a | meta | 3-Cl | >125 | >125 | >125 | [13] |

Table 3: Minimum Inhibitory Concentration (MIC) of Various Benzoic Acid Derivatives against E. coli

| Compound | MIC (mg/mL) | Reference |

| Benzoic acid | 1 | [14] |

| 2-hydroxybenzoic acid | 1 | [14] |

| 3,4-dihydroxybenzoic acid | 2.6 | [14] |

| 3,4,5-trihydroxybenzoic acid | 3.25 | [14] |

Other Biological Activities

-

Neuroprotective Agents: Derivatives have been investigated as inhibitors of cholinesterases, which are implicated in Alzheimer's disease.[13][15]

-

Enzyme Inhibitors: Besides COX and DHODH, these compounds have been shown to inhibit other enzymes like soluble epoxide hydrolase (sEH), which is involved in cardiovascular and inflammatory diseases.[10]

-

Receptor Modulators: Lifitegrast, a fluorinated benzoic acid derivative, acts as a lymphocyte function-associated antigen-1 (LFA-1) antagonist for the treatment of dry eye disease.[1]

Key Signaling Pathways

Inhibition of the Cyclooxygenase (COX) Pathway

Modulation of the NF-κB Signaling Pathway

Induction of Apoptosis via the Intrinsic Pathway

LFA-1 Antagonism

Experimental Protocols

General Experimental Workflow for Drug Discovery

Protocol 1: Synthesis of N-substituted-2-fluorobenzamide Derivatives

This protocol outlines a general procedure for the synthesis of amide derivatives from 2-fluorobenzoic acid, a common step in creating bioactive molecules.[10]

-

Reaction Setup: To a solution of an appropriate amine (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), add triethylamine (B128534) (1.2 equivalents).

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Addition of Acid Chloride: Slowly add 2-fluorobenzoyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This fluorometric assay is used to determine the IC50 values of test compounds against COX-1 and COX-2.[6]

-

Reagent Preparation:

-

Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Prepare serial dilutions of the test compounds to achieve a range of concentrations.

-

Reconstitute COX-1 and COX-2 enzymes in the provided assay buffer.

-

Prepare a reaction mixture containing COX assay buffer, COX probe, and diluted COX cofactor.

-

-

Assay Procedure:

-

Add the test compound dilutions to the wells of a 96-well microplate. Include wells for a no-inhibitor control and a known inhibitor control.

-

Add the appropriate COX enzyme (COX-1 or COX-2) to the wells.

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding arachidonic acid solution to all wells.

-

-

Measurement:

-

Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode at a constant temperature (e.g., 25°C) for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each concentration.

-

Determine the percent inhibition relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

-

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

This luminescent "add-mix-measure" assay quantifies the activity of executioner caspases 3 and 7, key markers of apoptosis.[1]

-

Cell Treatment:

-

Seed cells in a 96-well plate and culture overnight.

-

Treat cells with various concentrations of the fluorinated benzoic acid derivative for a specified time to induce apoptosis. Include untreated and positive controls.

-

-

Assay Reagent Preparation:

-

Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer.

-

-

Assay Procedure:

-

Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and the caspase reaction.

-

-

Measurement:

-

Measure the luminescence of each well using a microplate luminometer.

-

-

Data Analysis:

-

Normalize the luminescent signal of treated cells to that of the untreated control to determine the fold-change in caspase-3/7 activity.

-

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

This broth microdilution method is a standard procedure for determining the antibacterial potency of a compound.[13]

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

-

Dilute the inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to the final required concentration.

-

-

Compound Dilution:

-

Prepare serial two-fold dilutions of the test compound in CAMHB directly in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the test compound dilutions.

-

Include a growth control well (inoculated medium without the compound) and a sterility control well (uninoculated medium).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

-

Reading the Results:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the test compound at which there is no visible growth.

-

Conclusion

Fluorinated benzoic acid derivatives represent a highly valuable and versatile class of compounds in the field of drug discovery.[1] The strategic incorporation of fluorine allows for the fine-tuning of molecular properties, leading to enhanced therapeutic potential across a wide range of diseases, including inflammatory disorders, cancer, and infectious diseases.[1][10][16] The successful development of drugs such as Diflunisal and Celecoxib underscores the immense value of this chemical space.[1] This technical guide provides a foundational resource for researchers, offering insights into the biological activities, mechanisms of action, and key experimental methodologies pertinent to this important class of molecules, thereby facilitating the rational design and development of the next generation of therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. protocols.io [protocols.io]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 16. EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus - Google Patents [patents.google.com]

6-Fluorosalicylic Acid: A Technical Guide to its Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluorosalicylic acid (CAS No. 67531-86-6), a fluorinated derivative of salicylic (B10762653) acid, has emerged as a compound of interest for its potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the discovery and history of 6-Fluorosalicylic acid, with a focus on its synthesis, physicochemical properties, and spectroscopic data. Detailed experimental protocols for its preparation are provided, along with a summary of its known characteristics. While its biological activities are not yet extensively documented in peer-reviewed literature, its structural similarity to other bioactive salicylic acid derivatives suggests potential for future exploration in drug discovery and development.

Discovery and History

The documented history of 6-Fluorosalicylic acid is relatively recent. A key milestone in its formal recognition is a 2011 patent (CN102320960A), which describes a preparation method for the compound and explicitly states that it is a "novel compound which is not recorded in existing literature".[2] This suggests that while the molecule may have been known conceptually, its practical synthesis and characterization were not widely reported until this time. The patent highlights its potential as a "very useful intermediate in the aspects of drugs, pesticides, and the like".[2]

Subsequent research and commercial availability have solidified its place as a building block in organic synthesis. A notable study on the conformational analysis of 6-fluorosalicylic acid has provided deeper insights into its structural properties and intramolecular interactions, further contributing to the understanding of this molecule.[3]

Physicochemical Properties

6-Fluorosalicylic acid, also known as 2-Fluoro-6-hydroxybenzoic acid, is a white to light yellow crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 67531-86-6 | [1] |

| Molecular Formula | C₇H₅FO₃ | [1] |

| Molecular Weight | 156.11 g/mol | [1] |

| Melting Point | 162 - 166 °C | [1] |

| Appearance | White to light yellow to light orange powder to crystal | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Synonyms | This compound | [1] |

Synthesis of 6-Fluorosalicylic Acid

The primary route for the synthesis of 6-Fluorosalicylic acid, as detailed in the patent literature, involves the hydrolysis of 2,6-difluorobenzonitrile.[2] Below are the detailed experimental protocols from two key patents.

Experimental Protocol from CN102320960A

This patent describes a two-step process involving the formation of a sodium 2,6-difluorobenzoate (B1233279) solution followed by a pressurized reaction to yield 6-fluorosalicylic acid.[2]

Step 1: Preparation of Sodium 2,6-difluorobenzoate solution

-

To a 1L flask, add 139g of 2,6-difluorobenzonitrile, 100g of sodium hydroxide, and 500g of water.[2]

-

Heat the mixture to reflux and maintain for 3 hours to obtain a sodium 2,6-difluorobenzoate solution.[2]

Step 2: Synthesis of 6-Fluorosalicylic acid

-

Transfer the sodium 2,6-difluorobenzoate solution into a pressure autoclave.[2]

-

Heat the solution to 150 °C and maintain for 5 hours, with the pressure controlled at 0.25 MPa.[2]

-

After cooling, pour the reaction solution into a beaker and adjust the pH to 2-3 with hydrochloric acid, which will cause a white solid to precipitate.[2]

-

Perform suction filtration to collect the solid.[2]

-

Wash the solid with cold water and then dry it.[2]

-

Recrystallize the crude product from 300ml of toluene (B28343) to obtain white crystals of 6-fluorosalicylic acid.[2]

Quantitative Data:

-

Yield: 80g[2]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 6-Fluorosalicylic acid from 2,6-difluorobenzonitrile.

Spectroscopic Data

The structural characterization of 6-Fluorosalicylic acid is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 6-Fluorosalicylic acid (in DMSO-d6) provides key information about the proton environments in the molecule.[4]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly provided in search results |

Note: While the availability of an NMR spectrum is confirmed, specific peak assignments were not detailed in the provided search results. A full analysis would require direct examination of the spectral data.

A study on the conformational analysis of 6-fluorosalicylic acid utilized HETCOR NMR spectroscopy in benzene-d6 (B120219) solution to detect a small but detectable correlation between 19F and 1H(OOC), indicating an intramolecular F···H(OOC) hydrogen bond in one of its major conformers.[3]

Infrared (IR) Spectroscopy

The ATR-IR spectrum of 6-Fluorosalicylic acid shows characteristic absorption bands corresponding to its functional groups.[5]

| Wavenumber (cm⁻¹) | Assignment |

| Data not explicitly provided in search results |

Note: While the availability of an IR spectrum is confirmed, specific peak assignments were not detailed in the provided search results.

Potential Applications and Future Outlook

Currently, 6-Fluorosalicylic acid is primarily positioned as a valuable intermediate in organic synthesis.[1][6] Its potential applications, as suggested by chemical suppliers and the initial patent, lie in the following areas:

-

Pharmaceutical Development: As a building block for the synthesis of more complex active pharmaceutical ingredients (APIs), particularly anti-inflammatory and analgesic medications.[1] The fluorine atom can enhance properties such as lipophilicity and metabolic stability.

-

Agrochemicals: In the formulation of herbicides and fungicides, where fluorinated compounds often exhibit enhanced efficacy.[1]

-

Material Science: For the development of novel materials, leveraging its unique chemical properties.[1]

It is important to note that while these applications are proposed, there is a lack of extensive published research detailing the use of 6-Fluorosalicylic acid in specific drug development pipelines or biological signaling pathway studies. Future research is needed to fully elucidate its biological activity and validate its potential in these areas.

Conclusion

The discovery and formal documentation of 6-Fluorosalicylic acid are a relatively recent development, with key synthetic methods being established in the early 2010s. While its history is short, its availability has opened up new possibilities for its use as a versatile intermediate in various fields of chemical synthesis. The detailed synthetic protocols and spectroscopic data presented in this guide provide a solid foundation for researchers and scientists working with this compound. The exploration of its biological properties remains a promising area for future investigation, which could unlock its full potential in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN102320960A - Preparation method of 6-fluoro salicylic acid - Google Patents [patents.google.com]

- 3. Conformational analysis of 6-fluorosalicylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-6-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-hydroxybenzoic acid, also known by its synonym 6-Fluorosalicylic acid, is a fluorinated aromatic carboxylic acid. Its chemical structure, featuring a fluorine atom ortho to both a hydroxyl and a carboxylic acid group, imparts unique electronic properties that make it a valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and its applications, particularly in the development of novel therapeutic agents. The presence of the electron-withdrawing fluorine atom can significantly influence the acidity, lipophilicity, and metabolic stability of molecules, making this compound a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder under standard conditions.[2] Its fundamental identifiers and properties are summarized below.

Chemical Identifiers:

-

IUPAC Name: this compound

-

Synonyms: 6-Fluorosalicylic acid[3]

-

CAS Number: 67531-86-6[3]

-

Molecular Formula: C₇H₅FO₃[3]

-

Canonical SMILES: C1=CC=C(C(=C1F)C(=O)O)O

-

InChI Key: BCEKGWWLVKXZKK-UHFFFAOYSA-N

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 156.11 g/mol | [3] |

| Melting Point | 159-163 °C | [4][5] |

| Boiling Point | Not experimentally determined (Predicted) | N/A |

| pKa | Not experimentally determined (Predicted) | N/A |

| Water Solubility | Not experimentally determined (Predicted) | N/A |

| logP (Octanol-Water Partition Coefficient) | Not experimentally determined (Predicted) | N/A |

| Appearance | White to light yellow crystalline powder | [2] |

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and characterization of this compound.

Synthesis of this compound (6-Fluorosalicylic Acid)

A documented method for the synthesis of 6-Fluorosalicylic acid involves the hydrolysis of 2,6-difluorobenzonitrile.[6][7]

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 2,6-difluorobenzonitrile, sodium hydroxide, and water. A typical molar ratio is 1:3:10 (2,6-difluorobenzonitrile:NaOH:water).[6]

-

Reaction Conditions: Heat the mixture under pressure (e.g., 0.25 MPa) at a temperature of 150°C.[6] The reaction time will depend on the scale and specific equipment used.

-

Work-up: After the reaction is complete, cool the reaction mixture.

-

Acidification: Acidify the reaction liquid with an acid solution, such as aqueous sulfuric acid, to a pH of 1. This will precipitate the crude this compound.[6]

-

Isolation and Purification:

-

Collect the separated solid by filtration.

-

Wash the solid with water and dry it thoroughly.

-

Dissolve the crude product in a suitable solvent system (e.g., an ethanol (B145695) and water mixture) for recrystallization to obtain the purified 6-Fluorosalicylic acid.[6]

-

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus (e.g., capillary method). The sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

Potentiometric Titration for pKa Determination

While an experimental pKa is not available, it can be determined by potentiometric titration.

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., ethanol/water) to ensure complete dissolution.

-

Titration: Titrate the solution with a standardized strong base, such as 0.1 M NaOH, while continuously monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pH at the half-equivalence point of the titration corresponds to the pKa of the acidic proton of the carboxylic acid.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1] Its derivatives have shown potential as inhibitors of key enzymes involved in disease pathways.

5-Lipoxygenase (5-LOX) Inhibitors

The 5-lipoxygenase (5-LOX) pathway is responsible for the production of leukotrienes, which are potent pro-inflammatory mediators.[4][8] Overproduction of leukotrienes is implicated in inflammatory diseases such as asthma.[3] this compound has been used in the synthesis of analogues of myxochelin A, a known potent inhibitor of human 5-lipoxygenase.[9]

Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors

The Hepatitis C virus nonstructural protein 5B (NS5B) is an RNA-dependent RNA polymerase essential for viral replication.[10] This enzyme is a prime target for antiviral drug development. This compound has served as a scaffold for the synthesis of novel non-nucleoside inhibitors that bind to allosteric sites on the NS5B polymerase, leading to the disruption of its function and halting viral replication.[9] These inhibitors typically work by inducing a conformational change in the enzyme, rendering it inactive.[5]

References

- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsjournals.org [atsjournals.org]

- 3. academic.oup.com [academic.oup.com]

- 4. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 6. CN106336352A - Synthesis method of 6-fluorosalicylic acid - Google Patents [patents.google.com]

- 7. CN102320960A - Preparation method of 6-fluoro salicylic acid - Google Patents [patents.google.com]

- 8. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-氟-6-羟基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

Unraveling the Solid State: A Technical Guide to the Crystal Structure of 2-Fluoro-6-hydroxybenzoic Acid

Disclaimer: As of December 2025, a complete, publicly available experimental crystal structure determination for 2-Fluoro-6-hydroxybenzoic acid (also known as 6-fluorosalicylic acid) has not been found in crystallographic databases or peer-reviewed literature. This guide provides a detailed analysis of the crystal structure of the closely related and structurally analogous parent compound, salicylic (B10762653) acid (2-hydroxybenzoic acid) , as a reference. Theoretical insights into the conformational preferences of this compound are also incorporated to infer the potential structural impact of the fluorine substituent. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the solid-state properties of this class of compounds.

Introduction

This compound is a halogenated derivative of salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID) precursor and a versatile building block in medicinal chemistry. The introduction of a fluorine atom at the 6-position of the benzene (B151609) ring is anticipated to significantly influence its physicochemical properties, including acidity, lipophilicity, and metabolic stability. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for controlling drug formulation, bioavailability, and stability. This technical guide provides an in-depth analysis of the crystal structure of salicylic acid as a robust model to infer the structural characteristics of its 6-fluoro derivative.

Experimental Protocols (for Salicylic Acid Crystal Structure Determination)

The experimental methodologies outlined below are standard procedures for single-crystal X-ray diffraction analysis and are representative of the techniques used to determine the crystal structure of salicylic acid.

Crystal Growth

Single crystals of salicylic acid suitable for X-ray diffraction are typically grown by slow evaporation from a saturated solution. Common solvents include ethanol (B145695), acetone, or a mixture of ethanol and water. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container at room temperature. Over a period of several days to weeks, well-formed, colorless, prismatic crystals are obtained.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K or 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). The data collection strategy typically involves a series of ω and φ scans to cover a significant portion of the reciprocal space.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

The Ortho Effect in 2-Fluoro-6-hydroxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ortho effect as it pertains to 2-Fluoro-6-hydroxybenzoic acid, also known as 6-fluorosalicylic acid. The presence of two substituents in the ortho position to a carboxylic acid group on a benzene (B151609) ring leads to a significant and often predictable increase in acidity. This phenomenon, known as the ortho effect, is a cornerstone of physical organic chemistry and has profound implications in drug design and development, where tuning the acidity (pKa) of a molecule is critical for its pharmacokinetic and pharmacodynamic properties.

The Core Concept: Understanding the Ortho Effect

The ortho effect describes the unusually high acidity of ortho-substituted benzoic acids when compared to their meta and para isomers, and even to the parent benzoic acid. This effect is a combination of steric and electronic factors. In the case of this compound, both the fluorine and hydroxyl groups are in the ortho position to the carboxylic acid moiety.

The primary driver of the ortho effect is steric hindrance . The bulky ortho substituents force the carboxylic acid group to twist out of the plane of the benzene ring. This steric inhibition of resonance disrupts the delocalization of electrons between the carboxyl group and the aromatic ring.[1] Consequently, the carboxylate anion, formed upon deprotonation, is stabilized as the negative charge is localized on the two oxygen atoms without being destabilized by resonance with the ring. This increased stability of the conjugate base leads to a significant increase in the acidity of the parent molecule.

Furthermore, intramolecular hydrogen bonding can play a role in stabilizing the conjugate base. In the case of this compound, a hydrogen bond can form between the hydroxyl group and the carboxylate anion, further stabilizing the deprotonated form and thus increasing acidity.

Quantitative Analysis: Acidity (pKa) Data

The acidity of an organic compound is quantitatively expressed by its pKa value; a lower pKa indicates a stronger acid. The table below presents the pKa values of this compound and related isomers to provide a clear comparison and illustrate the impact of substituent positioning.

| Compound Name | Structure | pKa |

| Benzoic Acid | C₆H₅COOH | 4.20 |

| 2-Hydroxybenzoic Acid (Salicylic Acid) | 2.97 | |

| 3-Hydroxybenzoic Acid | 4.06 | |

| 4-Hydroxybenzoic Acid | 4.48 | |

| 2-Fluorobenzoic Acid | 3.27 | |

| 3-Fluorobenzoic Acid | 3.86 | |

| 4-Fluorobenzoic Acid | 4.14 | |

| 3-Fluoro-2-hydroxybenzoic Acid | 2.45 (Predicted) | |

| 5-Fluoro-2-hydroxybenzoic Acid | 2.68 (Predicted) | |

| This compound | FC₆H₃(OH)COOH | Not Experimentally Determined (Predicted to be < 2.5) |

Key Experimental Protocols: Determination of pKa

The pKa of a compound can be determined experimentally using several well-established methods. The two most common techniques are potentiometric titration and spectrophotometric analysis.

Potentiometric Titration

This method involves the titration of a known concentration of the acidic compound with a strong base, typically sodium hydroxide, while monitoring the pH of the solution using a pH meter.

Methodology:

-

Solution Preparation: A precise amount of the substituted benzoic acid is dissolved in a suitable solvent, often a mixture of water and an organic solvent like ethanol (B145695) or acetonitrile (B52724) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.

-

pH Measurement: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is determined from the steepest part of the curve. The pKa is then determined as the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Spectrophotometric Determination

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Methodology:

-

Buffer Preparation: A series of buffer solutions with known and varying pH values are prepared.

-

Sample Preparation: A stock solution of the substituted benzoic acid is prepared and then diluted in each of the buffer solutions to a constant final concentration.

-

Absorbance Measurement: The UV-Vis absorbance spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a specific wavelength where the acidic and basic forms of the molecule have different extinction coefficients is plotted against the pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa.

Visualizing the Ortho Effect and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the logical relationships and experimental processes.

Caption: Conceptual pathway of the ortho effect in this compound.

Caption: Experimental workflow for pKa determination.

Conclusion and Implications in Drug Development

The ortho effect is a powerful tool in medicinal chemistry for modulating the acidity of lead compounds. In the case of this compound, the presence of two ortho substituents, a fluorine atom and a hydroxyl group, is expected to dramatically increase its acidity. This heightened acidity can influence a molecule's solubility, membrane permeability, and interaction with biological targets. For drug development professionals, a thorough understanding of the ortho effect is crucial for the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles. While an experimental pKa for this compound is not currently available, the principles of the ortho effect strongly suggest it is a potent organic acid, a factor that must be considered in its potential applications as a scaffold or intermediate in drug synthesis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of EGFR Inhibitors from 2-Fluoro-6-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors, utilizing 2-Fluoro-6-hydroxybenzoic acid as a versatile starting material. The protocol outlines a multi-step synthetic pathway to produce 4-anilinoquinazoline (B1210976) derivatives, a well-established class of EGFR inhibitors. Detailed experimental procedures, quantitative data on the biological activity of representative compounds, and visual diagrams of the synthetic workflow and the EGFR signaling pathway are presented to facilitate research and development in the field of oncology.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of the EGFR signaling cascade, often through mutations or overexpression, is a key driver in the pathogenesis of various human cancers, including non-small-cell lung cancer (NSCLC).[2] Consequently, the development of small-molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has been a successful strategy in cancer therapy.[1]

The 4-anilinoquinazoline scaffold is a privileged structure in the design of EGFR inhibitors, with several approved drugs such as gefitinib (B1684475) and erlotinib (B232) belonging to this class.[3][4] This document details a synthetic route to novel 7-fluoro-4-anilinoquinazoline derivatives, starting from the readily available this compound. The presence of the fluorine atom at the 7-position of the quinazoline (B50416) core can enhance the binding affinity and metabolic stability of the inhibitor.

EGFR Signaling Pathway

The EGFR signaling pathway is a complex network of intracellular communication that, upon activation by ligands like Epidermal Growth Factor (EGF), triggers a cascade of events leading to cell growth and proliferation.[3] The binding of a ligand induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[1] These phosphorylated sites serve as docking platforms for various adaptor proteins, leading to the activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are central to cell survival and proliferation.[1] EGFR inhibitors act by competing with ATP for the kinase domain, thereby blocking the autophosphorylation and subsequent downstream signaling.

References

Application of 2-Fluoro-6-methylbenzoic Acid in the Synthesis of Avacopan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avacopan (B605695) is an orally administered, selective antagonist of the complement 5a receptor (C5aR), which is a key driver of the inflammatory response in certain autoimmune diseases.[1] It is approved for the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis, a group of rare and severe autoimmune diseases characterized by inflammation of small blood vessels.[1] The synthesis of this complex molecule involves a multi-step process, with 2-Fluoro-6-methylbenzoic acid serving as a critical building block for the introduction of a key structural motif. This document outlines the application of 2-Fluoro-6-methylbenzoic acid in the synthesis of avacopan, providing detailed experimental protocols and quantitative data.

While the initial query specified 2-Fluoro-6-hydroxybenzoic acid, the available literature on avacopan synthesis consistently points to the use of 2-Fluoro-6-methylbenzoic acid, which is converted to its more reactive acid chloride form, 2-fluoro-6-methylbenzoyl chloride, for the acylation of a piperidine (B6355638) intermediate. This application note will focus on the role of 2-Fluoro-6-methylbenzoic acid as the correct precursor in the synthesis of avacopan.

Synthetic Pathway Overview

The synthesis of avacopan is a multi-step process that involves the construction of a central piperidine ring with specific stereochemistry, followed by the sequential addition of various substituents. 2-Fluoro-6-methylbenzoyl chloride is introduced in one of the later stages of the synthesis to form a crucial amide bond.

The overall synthetic workflow for avacopan, highlighting the step involving 2-Fluoro-6-methylbenzoyl chloride, is depicted below.

Caption: Overall synthetic workflow for Avacopan.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of avacopan, starting from the formation of the amine salt adduct.

| Reaction Step | Starting Material | Reagent | Product | Yield (%) | Reference |

| Salt Formation | Crude amino ester from piperidine intermediate | (-)-O,O'-di-p-toluoyl-L-tartaric acid | Amine Salt Adduct (18.4) | 70 | [1] |

| Acylation | Amine Salt Adduct (18.4) | 2-Fluoro-6-methylbenzoyl chloride (18.5) | Amide Intermediate (18.6) | 95 | |

| Amidation | Amide Intermediate (18.6) | 4-Methyl-5-(trifluoromethyl)aniline (18.7) | Avacopan | 80 | [1] |

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-6-methylbenzoyl chloride from 2-Fluoro-6-methylbenzoic acid

This protocol describes the conversion of 2-Fluoro-6-methylbenzoic acid to its corresponding acid chloride, a necessary activation step for the subsequent acylation reaction.

Materials:

-

2-Fluoro-6-methylbenzoic acid

-